ALDH3A1 Enzymatic Inhibition Potency: Comparative ICâ â Data from Patent US9328112
In the ALDH3A1 inhibition assay reported in US9328112, 4-(benzyloxy)-2-chloro-5-methoxybenzaldehyde (designated compound A24) exhibited an ICâ â of 2.1 µM against recombinant human ALDH3A1 using benzaldehyde as substrate with a 1-minute preincubation followed by spectrophotometric detection [1]. Within the same patent series, close structural analogs displayed a range of potencies: compound B37 (a benzimidazole-sulfonamide derivative) showed ICâ â = 1.0 µM, while compound B27 registered ICâ â = 4.2 µM under identical assay conditions [2][3]. The benchmark ALDH3A1-selective inhibitor CB29 exhibits a substantially weaker ICâ â of 16 µM and a Ki of 4.7 µM against the same isoform [4]. This positions A24 at an intermediate potency within the ALDH3A1-targeted chemical space, approximately 7.6-fold more potent than CB29 but approximately 2.1-fold less potent than the leading compound B37.
| Evidence Dimension | ALDH3A1 enzymatic inhibition (ICâ â) |
|---|---|
| Target Compound Data | ICâ â = 2.1 µM (2100 nM) |
| Comparator Or Baseline | B37: ICâ â = 1.0 µM; B27: ICâ â = 4.2 µM; CB29: ICâ â = 16 µM, Ki = 4.7 µM |
| Quantified Difference | 3.8-fold less potent than B37; 2.0-fold more potent than B27; 7.6-fold more potent than CB29 |
| Conditions | Recombinant human ALDH3A1; benzaldehyde substrate; 1 min preincubation; spectrophotometric detection; pH 7.5; patent US9328112 |
Why This Matters
For users developing ALDH3A1-targeted chemical probes or evaluating structure-activity relationships around aldehyde dehydrogenase inhibition, the 2.1 µM ICâ â provides a defined benchmark that distinguishes this compound from both more potent (B37) and less potent (CB29, B27) chemotypes within the same assay framework, enabling informed selection for SAR expansion campaigns.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994 | US9328112, A24). IC50: 2.10E+3 nM for human ALDH3A1-mediated benzaldehyde oxidation. Indiana University School of Medicine / ChEMBL. View Source
- [2] BindingDB. BDBM50447069 (CHEMBL1492620 | US9328112, B37). IC50: 1.00E+3 nM for human ALDH3A1. View Source
- [3] BindingDB. BDBM50447062 (CHEMBL3112687 | US9328112, B27). IC50: 4.20E+3 nM for human ALDH3A1. View Source
- [4] Parajuli B, Fishel ML, Hurley TD. Development of selective inhibitors for human aldehyde dehydrogenase 3A1 (ALDH3A1) for the enhancement of cyclophosphamide cytotoxicity. Chem Biol Interact. 2014;207:18â25. CB29: ALDH3A1 Ki = 4.7 µM, IC50 = 16 µM. View Source
